An In-depth Technical Guide to the Core Physical and Chemical Properties of (S)-2-Bromobutane
An In-depth Technical Guide to the Core Physical and Chemical Properties of (S)-2-Bromobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Bromobutane, an important chiral secondary alkyl halide, serves as a critical building block and intermediate in a variety of organic syntheses.[1] Its defined stereochemistry makes it particularly valuable in the development of enantiomerically pure pharmaceuticals and other complex chiral molecules. This guide provides a comprehensive overview of the core physical and chemical properties of (S)-2-Bromobutane, including detailed experimental protocols and visual representations of its chemical behavior.
Physical and Chemical Properties
The physical and chemical characteristics of (S)-2-Bromobutane are summarized below. These properties are fundamental for its handling, application in reactions, and purification.
General and Physical Properties
| Property | Value |
| Molecular Formula | C4H9Br[2][3][4] |
| Molecular Weight | 137.02 g/mol [4] |
| CAS Number | 5787-32-6[2][3][4] |
| Appearance | Colorless to pale-yellow liquid[5][6][7][8] |
| Odor | Pleasant odor[5][6][7][8] |
| Boiling Point | 90.7 ± 8.0 °C at 760 mmHg[3][9] |
| Melting Point | -112 °C[9][10] |
| Density | 1.255 - 1.3 ± 0.1 g/cm³ at 20-25 °C[1][3][7][11][12][13][14] |
| Refractive Index (n20/D) | 1.436 - 1.437[1][3][10][13] |
| Specific Optical Rotation ([α]D20) | +23.1°[15][16] |
| Flash Point | 21 °C (69.8 °F)[3][5][8][10][11][14] |
| Solubility | Insoluble in water; soluble in alcohol, ether, acetone, and chloroform.[5][8][11][17] |
| Vapor Pressure | 62.9 ± 0.2 mmHg at 25°C[3] |
Chemical Structure and Stereochemistry
(S)-2-Bromobutane is a chiral molecule, existing as one of two enantiomers. The "S" designation refers to the sinister (left-handed) configuration at the stereocenter (the second carbon atom) according to the Cahn-Ingold-Prelog priority rules.
Caption: Stereochemical representation of (S)-2-Bromobutane.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of (S)-2-Bromobutane.
Infrared (IR) Spectroscopy
The infrared spectrum of 2-bromobutane (B33332) exhibits characteristic absorption bands that are indicative of its functional groups.
| Wavenumber (cm⁻¹) | Vibration |
| ~2845 - 2975 | C-H stretching |
| ~1270 - 1470 | C-H bending/deformation |
| ~550 - 650 | C-Br stretching |
Data sourced from Doc Brown's Advanced Organic Chemistry Revision Notes.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 2-bromobutane shows four distinct signals corresponding to the different chemical environments of the hydrogen atoms.[19] The integrated signal ratio is 3:1:2:3.[19]
¹³C NMR: The carbon-13 NMR spectrum of 2-bromobutane displays four resonance signals, indicating four unique carbon environments.[20]
Mass Spectrometry
The mass spectrum of 2-bromobutane shows a characteristic pair of molecular ion peaks at m/z 136 and 138, with a nearly 1:1 ratio, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[20] The base peak is typically observed at m/z 57, corresponding to the loss of the bromine atom to form a sec-butyl cation.[20]
Chemical Reactivity and Experimental Protocols
(S)-2-Bromobutane undergoes several key reactions typical of secondary alkyl halides, including nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.
Nucleophilic Substitution (SN2) Reaction
In an SN2 reaction, a nucleophile attacks the carbon atom bearing the bromine atom from the backside, leading to an inversion of stereochemistry.[21] For example, the reaction of (S)-2-bromobutane with a hydroxide (B78521) ion yields (R)-2-butanol.[21]
Caption: SN2 reaction pathway of (S)-2-Bromobutane.
Experimental Protocol: Synthesis of 1-Bromobutane (B133212) via an SN2 Reaction (Adapted for 2-Bromobutane)
This protocol is adapted from the synthesis of 1-bromobutane from 1-butanol (B46404) and can be modified for the synthesis of 2-bromobutane from 2-butanol.[22][23][24][25][26][27]
-
Reaction Setup: In a round-bottom flask, combine 2-butanol, sodium bromide, and water.[23][25][27]
-
Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid.[23][27]
-
Reflux: Heat the mixture to reflux for a specified period (e.g., 1 hour) to allow the reaction to proceed to completion.[25][27]
-
Distillation: After reflux, distill the product from the reaction mixture.[23][27]
-
Workup: Wash the distillate with water, followed by a wash with a sodium bicarbonate or sodium hydroxide solution to neutralize any remaining acid, and a final wash with water.[27]
-
Drying and Final Distillation: Dry the crude product with a suitable drying agent (e.g., anhydrous calcium chloride or sodium sulfate) and perform a final distillation to obtain the purified 2-bromobutane.[23][27]
Elimination (E2) Reaction
When (S)-2-bromobutane is treated with a strong, non-nucleophilic base, it can undergo an E2 elimination reaction to form alkenes.[28] The major product is typically the more substituted and stable alkene, in this case, 2-butene, with the trans isomer being favored over the cis isomer.[29]
Caption: E2 elimination pathways of 2-Bromobutane.
Experimental Protocol: Elimination Reaction of 2-Bromobutane
This is a general procedure for an E2 elimination.
-
Reaction Setup: Dissolve 2-bromobutane in a suitable solvent, such as ethanol.
-
Base Addition: Add a strong base, such as sodium ethoxide in ethanol.
-
Heating: Heat the reaction mixture to promote the elimination reaction.
-
Product Analysis: The resulting alkene products can be identified and quantified using techniques such as gas chromatography (GC).
Experimental Workflow: Synthesis and Purification
The general workflow for the synthesis of an alkyl bromide from an alcohol, such as the preparation of 2-bromobutane, involves several key steps.
Caption: General workflow for the synthesis and purification of 2-Bromobutane.
Conclusion
(S)-2-Bromobutane is a versatile chiral reagent with well-defined physical and chemical properties. A thorough understanding of its characteristics, including its reactivity in nucleophilic substitution and elimination reactions, is essential for its effective use in research and development, particularly in the synthesis of stereochemically complex target molecules. The experimental protocols and data presented in this guide provide a solid foundation for professionals working with this important chemical compound.
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- 20. mass spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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